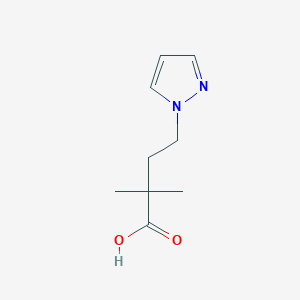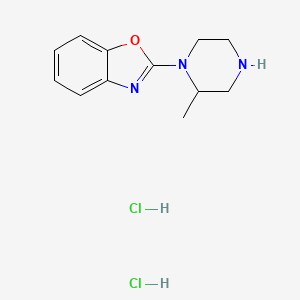
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in various fields of chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Análisis De Reacciones Químicas
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various reagents to form new compounds.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Fluorosulfonyl)azetidine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
3-(Fluorosulfonyl)azetidine-1-carbonyl chloride can be compared with other azetidine derivatives, such as:
Azetidine-1-carbonyl chloride: Lacks the fluorosulfonyl group, resulting in different reactivity and applications.
3-(Chlorosulfonyl)azetidine-1-carbonyl chloride: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C4H5ClFNO3S |
|---|---|
Peso molecular |
201.60 g/mol |
Nombre IUPAC |
3-fluorosulfonylazetidine-1-carbonyl chloride |
InChI |
InChI=1S/C4H5ClFNO3S/c5-4(8)7-1-3(2-7)11(6,9)10/h3H,1-2H2 |
Clave InChI |
XRMQOIGFQYLNAK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)



![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid](/img/structure/B13594463.png)



![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)



